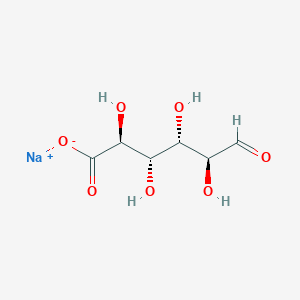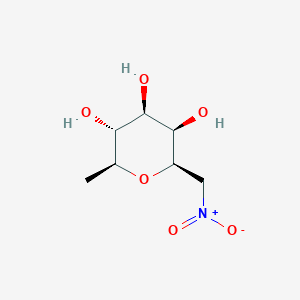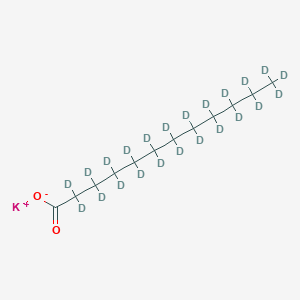
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Characterization and Chemical Reactions
The compound of interest, while not directly mentioned, is closely related to several research areas focusing on chemical structure characterization and the synthesis of derivatives with potential applications in various fields, including pharmaceuticals and materials science. For instance, the structural elucidation of similar compounds has been achieved through techniques such as NMR, indicating the importance of such methods in identifying and understanding the properties of complex organic molecules. Derivatives of dihydropyridines, for example, have been synthesized for their potential cardiovascular and other biological activities. The versatility of the dihydropyridine ring allows for a wide range of substitutions, which can lead to significant variations in biological activity and properties (Irvine, Cooper, & Thornburgh, 2008).
Synthesis of β-Amino Acid Derivatives
Research into the synthesis of cyclic and bicyclic β-amino acids derivatives from related precursors demonstrates the compound's utility in creating building blocks for pharmaceuticals. The transformation of these compounds into various derivatives shows the potential for creating novel compounds with specific biological activities, highlighting the importance of such chemical scaffolds in drug discovery and development (Tishkov, Reissig, & Ioffe, 2002).
Cardiovascular Activity and Electrochemical Studies
Further exploration into nitriles of similar dihydropyridine compounds has revealed potential cardiovascular activities, underscoring the therapeutic importance of this chemical class. Moreover, the electrochemical oxidation studies of these compounds provide insight into their reactivity and potential applications in electrochemical sensors or devices, showcasing the broad applicability of dihydropyridine derivatives in both medicinal chemistry and materials science (Krauze et al., 2004).
Catalytic Synthesis of Heterocyclic Derivatives
The catalytic synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones under oxidative conditions showcases the compound's role in synthesizing diverse heterocyclic systems. These reactions highlight the efficiency and green chemistry aspects of using catalytic methods to build complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).
Propriétés
IUPAC Name |
4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJECWCRDJBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)






